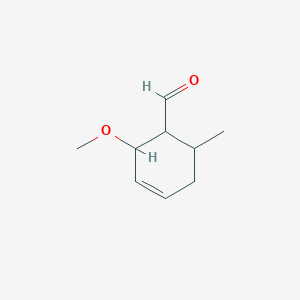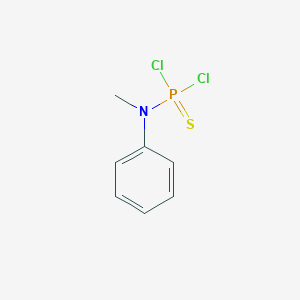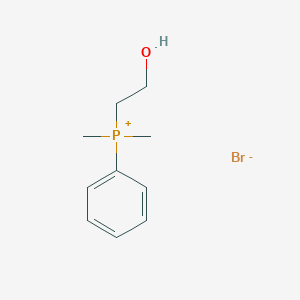
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide is an organophosphorus compound with a variety of applications in chemical synthesis and research. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. The presence of the hydroxyethyl group adds to its versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide typically involves the reaction of dimethylphenylphosphine with ethylene oxide in the presence of hydrobromic acid. The reaction proceeds as follows:
- The resulting compound is then treated with hydrobromic acid to yield this compound.
Dimethylphenylphosphine: reacts with to form (2-Hydroxyethyl)(dimethyl)phenylphosphine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
科学的研究の応用
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide involves its interaction with various molecular targets. The phosphonium ion can participate in nucleophilic substitution reactions, where it acts as an electrophile. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
(2-Hydroxyethyl)triphenylphosphonium bromide: Similar structure but with three phenyl groups instead of one.
(2-Hydroxyethyl)diphenylphosphonium bromide: Contains two phenyl groups.
(2-Hydroxyethyl)dimethylphosphonium bromide: Lacks the phenyl group.
Uniqueness
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide is unique due to the presence of both dimethyl and phenyl groups attached to the phosphorus atom, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
61083-91-8 |
|---|---|
分子式 |
C10H16BrOP |
分子量 |
263.11 g/mol |
IUPAC名 |
2-hydroxyethyl-dimethyl-phenylphosphanium;bromide |
InChI |
InChI=1S/C10H16OP.BrH/c1-12(2,9-8-11)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
FRNIIHNHSPSDDP-UHFFFAOYSA-M |
正規SMILES |
C[P+](C)(CCO)C1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


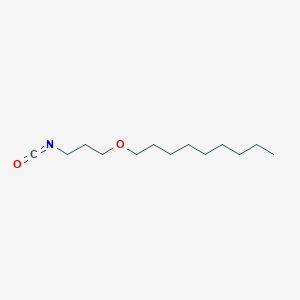
![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)

![1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14608234.png)

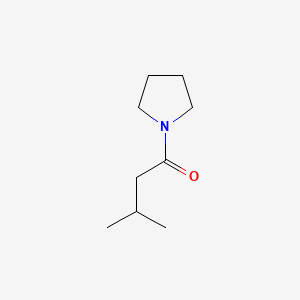

![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)

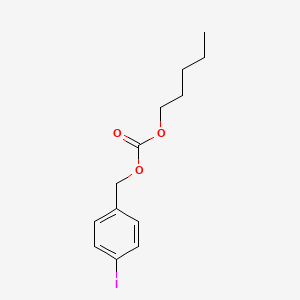
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
